Cas no 30275-30-0 (1-Phenyl-2-(p-tolyl)ethylamine)
1-Phenyl-2-(p-tolyl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,4-methyl-a-phenyl-
- (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE
- 1-Phenyl-2-(p-tolyl)ethylamine
- 4-METHYL-ALPHA-PHENYLPHENETHYLAMINE
- F75407
- A876247
- ZICDZTXDTPZBKH-UHFFFAOYSA-
- Benzeneethanamine, 4-methyl-alpha-phenyl-
- P1641
- starbld0003207
- SCHEMBL248882
- FT-0660473
- 30275-30-0
- InChI=1/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3
- SB78929
- 2-(4-methylphenyl)-1-phenylethan-1-amine
- 2-(2,6-Dichlorobenzyl)thiazole-4-carbonylchloride
- 2-(4-Methylphenyl)-1-phenylethanamine
- 42291-04-3
- AC 485
- 1-phenyl-2-(4-methylphenyl)ethylamine
- AKOS009157939
- alpha-Phenyl-beta-(p-tolyl)ethylamine
- DTXSID00962412
- A-phenyl-beta-(p-tolyl)ethylamine
- 1-Phenyl-2-(p-tolyl)ethan-1-amine
- 1-Phenyl-2-(p-tolyl)ethanamine
- ZICDZTXDTPZBKH-UHFFFAOYSA-N
-
- Inchi: 1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3
- InChI Key: ZICDZTXDTPZBKH-UHFFFAOYSA-N
- SMILES: NC(C1C=CC=CC=1)CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 211.13600
- Monoisotopic Mass: 211.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.02
- Boiling Point: 317.8±11.0 °C at 760 mmHg
- Flash Point: 145.8±11.5 °C
- Refractive Index: 1.5710 to 1.5750
- PSA: 26.02000
- LogP: 3.93780
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-Phenyl-2-(p-tolyl)ethylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H315+H319
-
Hazardous Material Identification:
- Storage Condition:4° CStore…,-4℃Store…Better
1-Phenyl-2-(p-tolyl)ethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-Phenyl-2-(p-tolyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P873931-1mg |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 98% | 1mg |
1,000.00 | 2021-05-17 | |
| TRC | P337085-100mg |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 100mg |
$ 115.00 | 2023-09-06 | ||
| TRC | P337085-250mg |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 250mg |
$ 178.00 | 2023-09-06 | ||
| TRC | P337085-500mg |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 500mg |
$ 322.00 | 2023-09-06 | ||
| TRC | P337085-1g |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 1g |
$ 470.00 | 2022-06-03 | ||
| TRC | P337085-2.5g |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 2.5g |
$1039.00 | 2023-05-17 | ||
| TRC | P337085-1000mg |
1-Phenyl-2-(p-tolyl)ethylamine |
30275-30-0 | 1g |
$574.00 | 2023-05-17 | ||
| Alichem | A019112508-25g |
1-Phenyl-2-(p-tolyl)ethanamine |
30275-30-0 | 95% | 25g |
$423.72 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-473752-5 g |
1-Phenyl-2-(p-tolyl)ethylamine, |
30275-30-0 | 5g |
¥1,309.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473752-5g |
1-Phenyl-2-(p-tolyl)ethylamine, |
30275-30-0 | 5g |
¥1309.00 | 2023-09-05 |
1-Phenyl-2-(p-tolyl)ethylamine Suppliers
1-Phenyl-2-(p-tolyl)ethylamine Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-Phenyl-2-(p-tolyl)ethylamine
Introduction to 1-Phenyl-2-(p-tolyl)ethylamine (CAS No. 30275-30-0)
1-Phenyl-2-(p-tolyl)ethylamine, identified by its Chemical Abstracts Service (CAS) number 30275-30-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a phenyl and a p-tolyl substituent on an ethylamine backbone, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1-Phenyl-2-(p-tolyl)ethylamine consists of a benzene ring linked to an ethyl group, which is further substituted with another phenyl group at the second carbon position. The presence of the para-tolyl (p-tolyl) group enhances its lipophilicity, making it a promising candidate for drug delivery systems and pharmacophore design. This structural motif is particularly interesting because it mimics the scaffold of several known pharmacologically active compounds, suggesting potential therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological properties of 1-Phenyl-2-(p-tolyl)ethylamine and its derivatives. Researchers have been investigating its potential role as an intermediate in the synthesis of novel therapeutic agents. For instance, studies have suggested that derivatives of this compound may exhibit properties relevant to central nervous system (CNS) modulation, including potential applications in treating neurological disorders. The amine functionality provides a site for further chemical modification, allowing for the development of more complex and targeted drug molecules.
The synthesis of 1-Phenyl-2-(p-tolyl)ethylamine typically involves multi-step organic reactions, often starting from commercially available precursors such as aniline and p-toluidine. Advanced synthetic methodologies, including cross-coupling reactions and catalytic hydrogenation, have been employed to achieve high yields and purity. These synthetic routes are critical for ensuring that the final product meets the stringent requirements for pharmaceutical applications.
One of the most compelling aspects of 1-Phenyl-2-(p-tolyl)ethylamine is its versatility in medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a valuable building block for drug discovery programs. For example, researchers have explored its potential as a precursor for developing compounds that modulate enzyme activity or receptor binding. The ability to fine-tune its pharmacological properties through structural modifications offers a pathway to create highly specific therapeutic agents.
Recent advancements in computational chemistry have further enhanced the understanding of 1-Phenyl-2-(p-tolyl)ethylamine's behavior in biological systems. Molecular modeling studies have provided insights into how this compound interacts with target proteins, helping to predict its efficacy and potential side effects. These computational approaches are increasingly integrated into drug design pipelines, streamlining the process of identifying promising candidates for further experimental validation.
The role of 1-Phenyl-2-(p-tolyl)ethylamine in drug development extends beyond mere intermediacy; it also serves as a model compound for studying amine-based pharmacophores. By examining its interactions with biological targets, researchers can gain valuable insights into the design principles governing drug-receptor binding affinity and selectivity. This knowledge is crucial for developing next-generation therapeutics with improved efficacy and reduced toxicity.
As research in this field progresses, the applications of 1-Phenyl-2-(p-tolyl)ethylamine are expected to expand into new therapeutic areas. Its unique structural features make it particularly well-suited for addressing complex diseases that require multifaceted pharmacological interventions. The ongoing exploration of its derivatives and analogs holds promise for uncovering novel treatments that could benefit patients worldwide.
In conclusion, 1-Phenyl-2-(p-tolyl)ethylamine (CAS No. 30275-30-0) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its structural versatility, coupled with its role as an intermediate in drug synthesis, positions it as a cornerstone in medicinal research. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in the development of innovative therapeutic strategies.
30275-30-0 (1-Phenyl-2-(p-tolyl)ethylamine) Related Products
- 25611-78-3(1,2-Diphenylethylamine)
- 2941-20-0(1-Phenylpropan-1-amine)
- 3082-64-2((R)-(+)-a-Ethylbenzylamine)
- 14149-00-9(Benzeneethanamine, a-phenyl-, hydrochloride (1:1), (aS)-)
- 14149-01-0(Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-)
- 3789-59-1((S)-(-)-1-Phenylpropylamine)
- 3082-58-4(Benzeneethanamine, a-phenyl-, (aS)-)
- 34645-25-5(Benzeneethanamine, a-phenyl-, (aR)-)
- 30339-32-3((R)-1-Phenyl-2-(p-tolyl)ethylamine)
- 36250-64-3(1-Propanamine, phenyl-)